Cas no 1806924-32-2 (4-Amino-2-chloro-6-(trifluoromethoxy)benzamide)

4-Amino-2-chloro-6-(trifluoromethoxy)benzamide is a specialized benzamide derivative featuring a trifluoromethoxy substituent, which enhances its chemical stability and reactivity profile. The presence of both amino and chloro functional groups on the aromatic ring allows for versatile derivatization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group contributes to increased lipophilicity, potentially improving bioavailability in active compounds. This compound is particularly useful in the development of biologically active molecules, including herbicides and pharmaceuticals, due to its structural motifs that can influence binding affinity and metabolic resistance. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
4-Amino-2-chloro-6-(trifluoromethoxy)benzamide structure
1806924-32-2 structure
Product Name:4-Amino-2-chloro-6-(trifluoromethoxy)benzamide
CAS No:1806924-32-2
MF:C8H6ClF3N2O2
MW:254.593651294708
CID:4794592
Update Time:2025-10-29

4-Amino-2-chloro-6-(trifluoromethoxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2-chloro-6-(trifluoromethoxy)benzamide
    • Inchi: 1S/C8H6ClF3N2O2/c9-4-1-3(13)2-5(6(4)7(14)15)16-8(10,11)12/h1-2H,13H2,(H2,14,15)
    • InChI Key: IAVCYZNEEBPREJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=C1C(N)=O)OC(F)(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 275
  • XLogP3: 1.9
  • Topological Polar Surface Area: 78.3

4-Amino-2-chloro-6-(trifluoromethoxy)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015002173-250mg
4-Amino-2-chloro-6-(trifluoromethoxy)benzamide
1806924-32-2 97%
250mg
475.20 USD 2021-05-31
Alichem
A015002173-500mg
4-Amino-2-chloro-6-(trifluoromethoxy)benzamide
1806924-32-2 97%
500mg
798.70 USD 2021-05-31
Alichem
A015002173-1g
4-Amino-2-chloro-6-(trifluoromethoxy)benzamide
1806924-32-2 97%
1g
1,475.10 USD 2021-05-31

Additional information on 4-Amino-2-chloro-6-(trifluoromethoxy)benzamide

4-Amino-2-chloro-6-(trifluoromethoxy)benzamide: A Comprehensive Overview

4-Amino-2-chloro-6-(trifluoromethoxy)benzamide, also known by its CAS number 1806924-32-2, is a versatile compound with significant applications in the fields of organic chemistry, pharmacology, and material science. This compound has garnered attention due to its unique structural properties and potential utility in drug development. In this article, we will delve into its chemical characteristics, synthesis methods, and recent advancements in its application.

The molecular structure of 4-Amino-2-chloro-6-(trifluoromethoxy)benzamide is characterized by a benzene ring substituted with three distinct groups: an amino group (-NH₂) at the 4-position, a chlorine atom (Cl) at the 2-position, and a trifluoromethoxy group (-OCF₃) at the 6-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and biological assays.

Recent studies have highlighted the importance of 4-Amino-2-chloro-6-(trifluoromethoxy)benzamide in the development of novel pharmaceutical agents. The presence of the trifluoromethoxy group introduces a strong electron-withdrawing effect, which can enhance the bioavailability and pharmacokinetic properties of the compound. Additionally, the amino group at position 4 provides a site for further functionalization, enabling the creation of derivatives with diverse biological activities.

In terms of synthesis, several methods have been reported for the preparation of 4-Amino-2-chloro-6-(trifluoromethoxy)benzamide. One common approach involves the nucleophilic aromatic substitution reaction, where an amine nucleophile reacts with a suitably activated aromatic ring. The use of microwave-assisted synthesis has also been explored to improve reaction efficiency and yield.

The application of 4-Amino-2-chloro-6-(trifluoromethoxy)benzamide extends beyond pharmaceuticals. It has been utilized as an intermediate in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The ability to form hydrogen bonds due to the amino group makes it a valuable component in these materials, contributing to their structural integrity and functionality.

Recent research has focused on optimizing the synthesis of 4-Amino-2-chloro-6-(trifluoromethoxy)benzamide to enhance its scalability and environmental friendliness. Green chemistry approaches, including catalytic systems and solvent-free reactions, have been employed to minimize waste and reduce energy consumption during production.

In conclusion, 4-Amino-2-chloro-6-(trifluoromethoxy)benzamide, CAS number 1806924-32-2, is a multifaceted compound with promising potential across various scientific domains. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and pharmacology.

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